Glycidyl neodecanoate chemical structure and properties
Glycidyl neodecanoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a glycidyl ester of neodecanoic acid.[1] It is a clear, colorless to pale yellow liquid with a low viscosity.[1][2] Due to its unique chemical structure, featuring a reactive epoxy group and a highly branched alkyl chain, glycidyl neodecanoate serves as a crucial building block and reactive diluent in the synthesis of various polymers.[2][3] Its incorporation into polymer backbones can significantly enhance performance characteristics such as flexibility, weatherability, and chemical resistance.[3][4] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of glycidyl neodecanoate, complete with detailed experimental protocols for its characterization.
Chemical Structure and Identification
Glycidyl neodecanoate is a mixture of isomers due to the branched nature of the neodecanoic acid precursor.[3] The IUPAC name for the primary isomer is oxiran-2-ylmethyl 2,2-dimethyloctanoate.[5]
Caption: Chemical Structure of Glycidyl Neodecanoate.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 26761-45-5[1] |
| IUPAC Name | oxiran-2-ylmethyl 2,2-dimethyloctanoate[5] |
| Molecular Formula | C13H24O3[1][5] |
| Molecular Weight | 228.33 g/mol [5] |
| Synonyms | Glycidyl 10-neodecanoate, Cardura™ E10P[3] |
Physicochemical Properties
Glycidyl neodecanoate's physical and chemical properties make it a versatile reactive diluent for epoxy resins, improving handling and processing.[1] It also enhances the flexibility and toughness of the final cured products.[1]
Table 2: Physical and Chemical Properties of Glycidyl Neodecanoate
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Boiling Point | 200-205 °C |
| Density | 0.960 g/cm³ at 20 °C |
| Viscosity | 36-42 mPa·s at 25 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in methyl ethyl ketone (MEK), acetone, and toluene |
Synthesis of Glycidyl Neodecanoate
The primary industrial synthesis of glycidyl neodecanoate involves the reaction of neodecanoic acid with epichlorohydrin (B41342), typically in the presence of a base catalyst like sodium hydroxide.[4] This process yields glycidyl neodecanoate and sodium chloride as a byproduct.
Caption: General Synthesis Workflow for Glycidyl Neodecanoate.
Key Reactions
The reactivity of glycidyl neodecanoate is dominated by the chemistry of its epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the fundamental reaction that allows for its incorporation into polymer networks.
Reaction with Carboxylic Acids
The reaction of the glycidyl group with a carboxylic acid results in the formation of a hydroxy ester. This reaction is crucial for incorporating glycidyl neodecanoate into polyester (B1180765) and acrylic resins.[3]
Caption: Reaction of Glycidyl Neodecanoate with a Carboxylic Acid.
Reaction with Amines
Amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction forms the basis of epoxy-amine polymer networks.
Caption: Reaction of Glycidyl Neodecanoate with a Primary Amine.
Experimental Protocols
The characterization of glycidyl neodecanoate is typically performed using a combination of spectroscopic and chromatographic techniques.
Synthesis of Glycidyl Neodecanoate (Illustrative Protocol)
This protocol is a generalized procedure based on the known synthesis of glycidyl esters.
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Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with neodecanoic acid and a molar excess of epichlorohydrin.
-
Catalyst Addition: A base catalyst, such as a 50% aqueous solution of sodium hydroxide, is added dropwise to the stirred mixture while maintaining the reaction temperature.[6]
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Reaction: The reaction mixture is heated and stirred at a controlled temperature until the reaction is complete, which can be monitored by titration of the acid content.
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Work-up: The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The excess epichlorohydrin is removed by distillation under reduced pressure.
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Purification: The crude product can be further purified by vacuum distillation to yield the final glycidyl neodecanoate.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: A small drop of the liquid glycidyl neodecanoate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
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Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.
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Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key peaks to identify are the C-O-C stretching of the epoxy ring (around 915 cm⁻¹ and 840 cm⁻¹) and the C=O stretching of the ester group (around 1730 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of glycidyl neodecanoate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
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Data Analysis:
-
¹H NMR: The spectrum is analyzed for the characteristic signals of the glycidyl protons, which typically appear as a multiplet in the range of 2.6-3.2 ppm. The protons of the alkyl chain will appear in the upfield region (around 0.8-2.5 ppm).
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¹³C NMR: The spectrum will show characteristic signals for the carbons of the epoxy group (around 44 and 50 ppm) and the carbonyl carbon of the ester (around 175 ppm).
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of glycidyl neodecanoate is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[7] For quantitative analysis, an internal standard may be added.[8]
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GC-MS Parameters:
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Injection: A small volume (typically 1 µL) of the sample is injected into the GC.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.[9]
-
Oven Program: A temperature gradient is programmed to ensure good separation of the components.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).[9]
-
-
Data Analysis: The retention time of the glycidyl neodecanoate peak is determined from the total ion chromatogram. The mass spectrum of the peak is then compared with a library of known spectra or analyzed for characteristic fragment ions to confirm the identity of the compound.
Applications
Glycidyl neodecanoate is primarily used as a reactive diluent in epoxy resin formulations for coatings, adhesives, and composites.[1] Its incorporation can lead to:
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Reduced viscosity of the resin system, allowing for higher filler loading and improved application properties.[4]
-
Enhanced flexibility and toughness of the cured material.[1]
-
Improved weatherability and chemical resistance.[4]
-
Good adhesion to various substrates.[2]
It is also used in the synthesis of acrylic and polyester resins for high-performance coatings.[4]
Safety and Handling
Glycidyl neodecanoate is an industrial chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and sensitization.[5] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Glycidyl neodecanoate is a versatile and important chemical intermediate with a unique combination of properties derived from its glycidyl functionality and branched alkyl structure. Its role as a reactive diluent and polymer building block enables the formulation of high-performance materials with enhanced durability and application characteristics. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research, development, and industrial applications.
References
- 1. caloongchem.com [caloongchem.com]
- 2. caloongchem.com [caloongchem.com]
- 3. pcimag.com [pcimag.com]
- 4. nbinno.com [nbinno.com]
- 5. Glycidyl neodecanoate | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6433217B1 - Process for the preparation of glycidylesters of branched carboxylic acids - Google Patents [patents.google.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
